
JAK2 Inhibitor III, SD-1029
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .
Molecular Structure Analysis
The empirical formula of JAK2 Inhibitor III, SD-1029 is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis
JAK2 Inhibitor III, SD-1029 inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis
JAK2 Inhibitor III, SD-1029 is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Cancer Research: Inhibition of Cell Proliferation
SD-1029 is primarily utilized in cancer research due to its ability to inhibit the autophosphorylation of JAK2, which is a critical step in the JAK/STAT signaling pathway often implicated in oncogenesis . By inhibiting this pathway, SD-1029 effectively reduces cell proliferation in various cancer cell lines, including liver, breast, and ovarian cancers. This makes it a valuable tool for studying cancer biology and potential therapeutic interventions.
Anti-inflammatory Applications: Modulation of Immune Response
The JAK/STAT pathway also plays a significant role in the immune system, particularly in inflammation and immune response regulation. SD-1029’s inhibition of JAK2 can modulate immune responses, making it useful for researching autoimmune diseases and developing anti-inflammatory drugs .
Hematological Disorders: Treatment of Myeloproliferative Neoplasms
JAK2 mutations are frequently found in myeloproliferative neoplasms (MPNs), a group of hematological disorders. SD-1029’s targeted inhibition of JAK2 activity offers a potential therapeutic approach for treating MPNs, providing a basis for clinical research and drug development .
Neurological Research: Neuroinflammation and Neurodegenerative Diseases
Research suggests that the JAK/STAT pathway may be involved in neuroinflammation and the progression of neurodegenerative diseases. SD-1029 could be used to explore the pathway’s role in these conditions and to develop treatments that target neuroinflammation .
Virology: Inhibition of Viral Replication
SD-1029 has been shown to inhibit the replication of hepatitis A virus in cell culture, indicating its potential application in antiviral research. The mechanism by which it inhibits viral replication could provide insights into new antiviral strategies .
Signal Transduction Research: Understanding JAK/STAT Pathway Dynamics
Beyond its implications in disease, SD-1029 is a tool for basic research into the JAK/STAT signaling pathway. By selectively inhibiting JAK2, researchers can study the dynamics of this pathway and its interactions with other cellular processes .
Safety And Hazards
Zukünftige Richtungen
JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .
Eigenschaften
IUPAC Name |
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLAKXQHDQKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JAK2 Inhibitor III, SD-1029 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

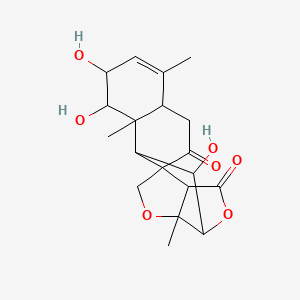
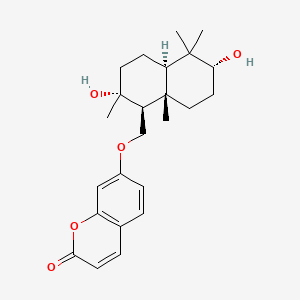
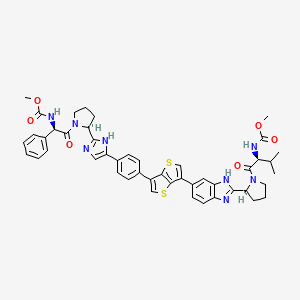
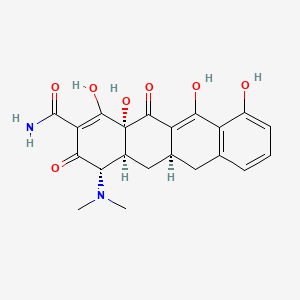

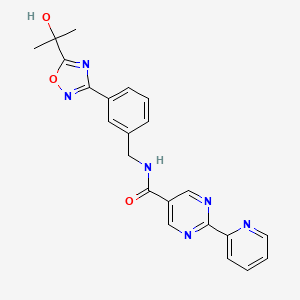
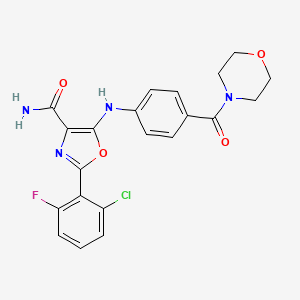
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
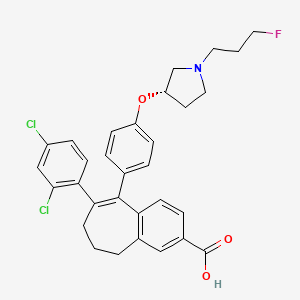
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)


